molecular formula C10H11BrO2 B8547423 Methyl 3-(2-bromoethyl)benzoate

Methyl 3-(2-bromoethyl)benzoate

Cat. No.: B8547423
M. Wt: 243.10 g/mol
InChI Key: JESNXFHPSDALES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 3-(2-bromoethyl)benzoate is a brominated aromatic ester featuring a 2-bromoethyl substituent at the meta position of the benzoate ring. Its molecular formula is C₁₀H₁₁BrO₂, with a molecular weight of 259.10 g/mol. The compound is characterized by a reactive bromine atom on the ethyl chain, making it a versatile intermediate in organic synthesis, particularly in nucleophilic substitution reactions and drug design . Key synonyms include 3-(Bromomethyl)benzoic acid methyl ester and m-carbomethoxybenzyl bromide, though its structural distinction lies in the ethyl chain (vs. methyl in some analogs) .

Properties

Molecular Formula

C10H11BrO2

Molecular Weight

243.10 g/mol

IUPAC Name

methyl 3-(2-bromoethyl)benzoate

InChI

InChI=1S/C10H11BrO2/c1-13-10(12)9-4-2-3-8(7-9)5-6-11/h2-4,7H,5-6H2,1H3

InChI Key

JESNXFHPSDALES-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=CC(=C1)CCBr

Origin of Product

United States

Comparison with Similar Compounds

Positional Isomers of Bromoethyl-Substituted Benzoates

Structural analogs of methyl 3-(2-bromoethyl)benzoate differ in the position of the bromoethyl group on the benzoate ring. Key examples include:

Compound Name Position CAS Number Purity (%) Molecular Formula Key Properties/Applications
Methyl 2-(2-bromoethyl)benzoate Ortho 25109-86-8 98 C₁₀H₁₁BrO₂ Higher steric hindrance; slower SN2 reactivity due to proximity to ester group .
Methyl 4-(2-bromoethyl)benzoate Para 136333-97-6 95 C₁₀H₁₁BrO₂ Symmetrical structure enhances crystallinity; used in liquid crystal precursors .
Methyl 3-(1-bromoethyl)benzoate Meta 50603-99-1 95 C₁₀H₁₁BrO₂ Branched bromoethyl group reduces nucleophilic substitution efficiency compared to linear analogs .

Key Findings :

  • Reactivity : The meta-substituted 3-(2-bromoethyl) derivative exhibits balanced steric and electronic effects, enabling efficient alkylation in drug intermediates (e.g., HIV-1 fusion inhibitors) .
  • Physical Properties : Para-substituted analogs (e.g., Methyl 4-(2-bromoethyl)benzoate) have higher melting points due to symmetry, whereas ortho isomers are less thermally stable .

Bromoethyl vs. Bromomethyl Derivatives

Methyl 3-(bromomethyl)benzoate (CAS: 36877-48-6) shares structural similarity but replaces the ethyl chain with a methyl group.

Property This compound Methyl 3-(bromomethyl)benzoate
Molecular Weight 259.10 g/mol 229.06 g/mol
Reactivity Primary bromide; faster SN2 Secondary bromide; slower SN2
Synthetic Utility Used in alkylation of indoles Intermediate for nitriles via Williamson reactions

Substituent Variants: Bromoethoxy vs. Bromoethyl

Methyl 3-(2-bromoethoxy)benzoate (CID 10491483) introduces an oxygen atom into the substituent, altering electronic and reactivity profiles:

Property This compound Methyl 3-(2-bromoethoxy)benzoate
Molecular Formula C₁₀H₁₁BrO₂ C₁₀H₁₁BrO₃
Polarity Lower (no ether oxygen) Higher (oxygen increases polarity)
Stability Stable under acidic conditions Prone to hydrolysis at the ether bond

Functional Differences :

  • The bromoethoxy group enhances solubility in polar solvents, making it useful in hydrophilic drug formulations .
  • Bromoethyl derivatives are more lipophilic, favoring blood-brain barrier penetration in CNS-targeting drugs .

Comparison with Ureido-Substituted Benzoates

Feature This compound Ureido Derivatives (e.g., 4b )
Bioactivity Alkylating agent for covalent inhibitors Hydrogen-bond donors for receptor binding
Molecular Weight 259.10 g/mol ~438 g/mol (e.g., 4b )

Therapeutic Relevance :

  • Bromoethyl derivatives are pivotal in covalent drug design (e.g., protease inhibitors), whereas ureido analogs target non-covalent interactions (e.g., kinase inhibition) .

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